![molecular formula C9H10N4S B13075388 7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075388.png)
7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring, with a thiophene group attached at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, following a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
An improved industrial process for the preparation of 1,2,4-triazolo[1,5-a]pyrimidine compounds involves the reaction of specific compounds in the presence of an oxidizing agent and a reducing agent, with a metal salt added to form a complex with the oxidized reducing agent .
Análisis De Reacciones Químicas
Types of Reactions
7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the synthesis under microwave conditions involves enaminonitriles and benzohydrazides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of 3,5-diamino-1,2,4-triazole with substituted butanediones yields regioselective 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-1,2,4-triazolo[1,5-a]pyrimidines .
Aplicaciones Científicas De Investigación
7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Medicinal Chemistry: It exhibits activities as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors, making it useful in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: These compounds have applications in material sciences due to their unique structural properties.
Biological Research: The compound’s ability to inhibit CDK2/cyclin A2 makes it a potential candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action for 7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as RORγt, PHD-1, JAK1, and JAK2. These interactions inhibit the activity of these targets, leading to therapeutic effects in various diseases .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused heterocyclic structure and exhibits similar biological activities, such as CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar structure and biological activity.
Uniqueness
7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of a thiophene group, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H10N4S |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H10N4S/c1-2-8(14-5-1)7-3-4-10-9-11-6-12-13(7)9/h1-2,5-7H,3-4H2,(H,10,11,12) |
Clave InChI |
GNXZLQLXOSEBEW-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=NC=NN2C1C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9'-Spirobi[fluorene]-2,2'-diol](/img/structure/B13075305.png)
![Furo[3,2-c]pyridine-2-carboxamide](/img/structure/B13075309.png)
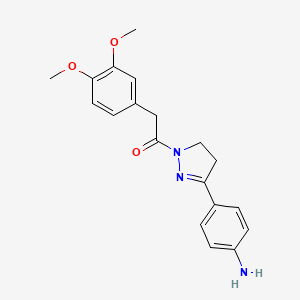
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13075318.png)
![4-[2-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13075323.png)
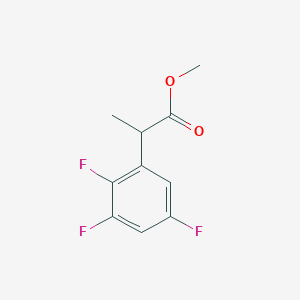
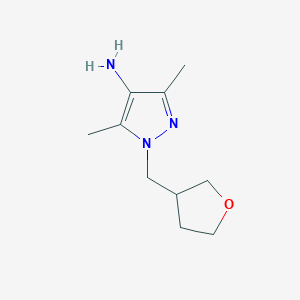
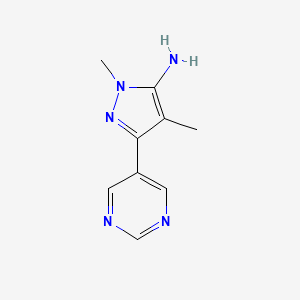
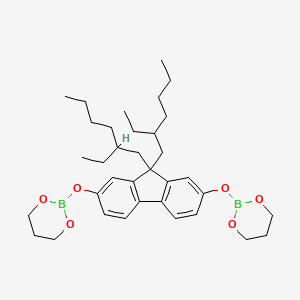
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)
![[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B13075376.png)
![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)

![{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13075406.png)
